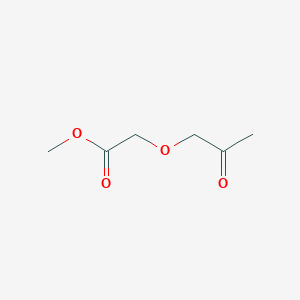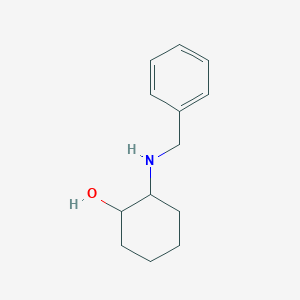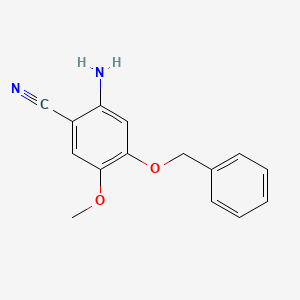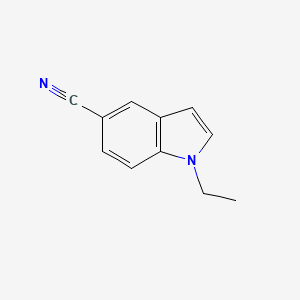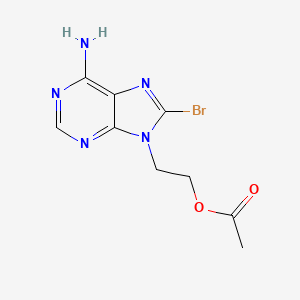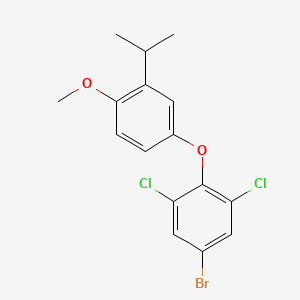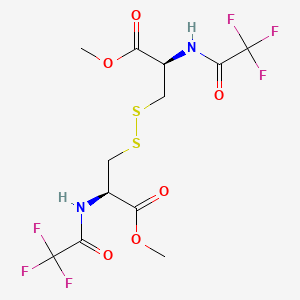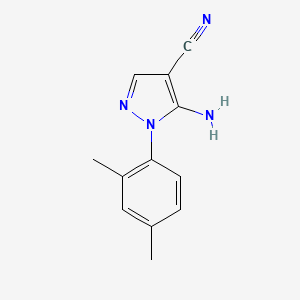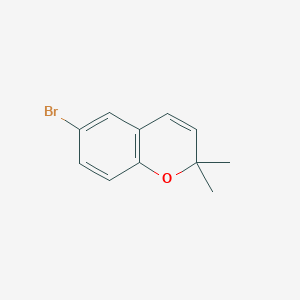
6-Bromo-2,2-dimethyl-2H-chromene
Overview
Description
6-Bromo-2,2-dimethyl-2H-chromene is an organic compound with the molecular formula C11H11BrO It belongs to the class of chromenes, which are bicyclic compounds consisting of a benzene ring fused to a pyran ring This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd position of the chromene ring
Mechanism of Action
Target of Action
It is known that chromene derivatives, to which this compound belongs, are used as drugs, including anticancer drugs . This suggests that the compound may target cancer cells or related pathways.
Mode of Action
It is known that chromene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given its potential anticancer properties, it may affect pathways related to cell proliferation and apoptosis .
Result of Action
Given its potential anticancer properties, it may induce cell death or inhibit cell proliferation in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethyl-2H-chromene can be achieved through several synthetic routes. One common method involves the cyclization of 7-hydroxy-2H-chromen-2-one with 3-chloro-3-methylbut-1-yne, followed by bromination. The reaction conditions typically involve the use of N,N-diethylaniline as a solvent and a brominating agent such as bromine in dimethylformamide (DMF) to introduce the bromine atom at the 6th position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable processes, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2-dimethyl-2H-chromene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The chromene ring can undergo oxidation to form chromanones or chromones.
Reduction Reactions: The compound can be reduced to form dihydrochromenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include 6-azido-2,2-dimethyl-2H-chromene, 6-thio-2,2-dimethyl-2H-chromene, and 6-amino-2,2-dimethyl-2H-chromene.
Oxidation Reactions: Products include 6-bromo-2,2-dimethylchromanone and 6-bromo-2,2-dimethylchromone.
Reduction Reactions: Products include 6-bromo-2,2-dimethyl-2,3-dihydrochromene.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications, particularly in the development of new drugs.
Industry: Chromenes are used in the production of dyes, perfumes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-chromene: Lacks the bromine atom at the 6th position.
6-Chloro-2,2-dimethyl-2H-chromene: Contains a chlorine atom instead of a bromine atom at the 6th position.
6-Fluoro-2,2-dimethyl-2H-chromene: Contains a fluorine atom instead of a bromine atom at the 6th position.
Uniqueness
6-Bromo-2,2-dimethyl-2H-chromene is unique due to the presence of the bromine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.
Properties
IUPAC Name |
6-bromo-2,2-dimethylchromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBXFINOQUIMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472226 | |
| Record name | 6-Bromo-2,2-dimethyl-2H-chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82305-04-2 | |
| Record name | 6-Bromo-2,2-dimethyl-2H-chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


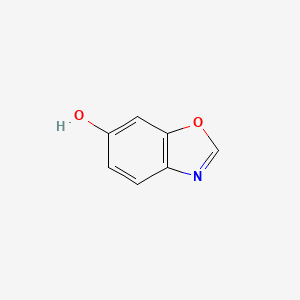


![3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1279614.png)
